2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2-phenylethyl)acetamide
Description
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a dimethoxyaniline moiety, which is further linked to a phenylethylacetamide structure
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-30-20-13-14-22(23(17-20)31-2)26(32(28,29)21-11-7-4-8-12-21)18-24(27)25-16-15-19-9-5-3-6-10-19/h3-14,17H,15-16,18H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAVFNBSWDFMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2-phenylethyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl chloride: This is achieved by reacting benzenesulfonic acid with thionyl chloride.
Reaction with 2,4-dimethoxyaniline: The benzenesulfonyl chloride is then reacted with 2,4-dimethoxyaniline to form the intermediate benzenesulfonamide.
Acylation: The intermediate is then acylated with 2-phenylethylamine in the presence of acetic anhydride to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and purification techniques to maximize yield and purity.
Chemical Reactions Analysis
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Due to its structural similarity to other bioactive sulfonamides, it is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of carbonic anhydrase, which is crucial for various physiological processes. This inhibition can lead to therapeutic effects such as reduced tumor growth in cancer or decreased microbial activity in infections.
Comparison with Similar Compounds
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2-phenylethyl)acetamide can be compared with other sulfonamide derivatives such as:
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound has a similar structure but with different substituents, which may affect its reactivity and biological activity.
N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide: Another structurally related compound with potential differences in its pharmacological profile.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
